2,4-Diamino-5-(trifluoromethyl)pyridine

Kinase inhibition Focal adhesion kinase Phospholipase A₂

2,4-Diamino-5-(trifluoromethyl)pyridine (CAS 1227571-62-1) is a fluorinated heterocyclic building block belonging to the diaminotrifluoromethylpyridine class. It features two amino groups at the pyridine 2- and 4-positions and a trifluoromethyl substituent at the 5-position, with a molecular formula of C₆H₆F₃N₃ and an exact mass of 177.05138 Da.

Molecular Formula C6H6F3N3
Molecular Weight 177.13 g/mol
CAS No. 1227571-62-1
Cat. No. B1529954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-5-(trifluoromethyl)pyridine
CAS1227571-62-1
Molecular FormulaC6H6F3N3
Molecular Weight177.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)C(F)(F)F)N
InChIInChI=1S/C6H6F3N3/c7-6(8,9)3-2-12-5(11)1-4(3)10/h1-2H,(H4,10,11,12)
InChIKeyKEPCTJVUGOXJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-5-(trifluoromethyl)pyridine (CAS 1227571-62-1): A Privileged 5-CF₃-2,4-Diaminopyridine Scaffold for Kinase Inhibitor Design and Heterocyclic Building Block Applications


2,4-Diamino-5-(trifluoromethyl)pyridine (CAS 1227571-62-1) is a fluorinated heterocyclic building block belonging to the diaminotrifluoromethylpyridine class. It features two amino groups at the pyridine 2- and 4-positions and a trifluoromethyl substituent at the 5-position, with a molecular formula of C₆H₆F₃N₃ and an exact mass of 177.05138 Da . This specific 2,4-diamino-5-CF₃ substitution pattern is explicitly claimed as a core pharmacophoric element in focal adhesion kinase (FAK) inhibitor patents, where the 5-position CF₃ group is designated alongside halo, nitro, and cyano as one of only four acceptable substituents for potent FAK inhibition [1]. The compound serves as a key synthetic intermediate for elaborated kinase inhibitors, most notably the clinical-stage FAK inhibitor PND-1186 (VS-4718), which retains the intact 2,4-diamino-5-CF₃-pyridine core [2].

Why 2,4-Diamino-5-(trifluoromethyl)pyridine Cannot Be Replaced by Other Diaminotrifluoromethylpyridine Regioisomers or Non-Fluorinated Analogs


Within the diaminotrifluoromethylpyridine family, the precise positions of the two amino groups and the CF₃ substituent dictate both the achievable biological target profile and the synthetic accessibility of downstream derivatives. The 2,3-diamino-5-CF₃ regioisomer (CAS 107867-51-6) is the established intermediate for phospholipase A₂ (PLA₂) inhibitor series exemplified by IS-741 and related anti-inflammatory agents [1]. In contrast, the 2,4-diamino-5-CF₃ regioisomer is the required scaffold for potent FAK inhibition; the FAK inhibitor patent explicitly limits the 5-position substituent to CF₃, halo, nitro, or cyano, and the 2,4-diamino arrangement enables the regioselective coupling chemistry needed to elaborate the 4-amino position while leaving the 2-amino position available for further derivatization [2]. Substituting a non-fluorinated 2,4-diaminopyridine eliminates the CF₃ group's contribution to metabolic stability, lipophilicity, and hydrophobic pocket occupancy—properties that are well-established class-level advantages of trifluoromethyl incorporation in medicinal chemistry [3]. Therefore, generic substitution with a different regioisomer or a des-CF₃ analog leads to a fundamentally different target engagement profile and loss of the synthetic handle required to access the FAK inhibitor chemotype.

2,4-Diamino-5-(trifluoromethyl)pyridine: Quantitative Differentiation Evidence Against Closest Analogs and Regioisomers


Regioisomeric Differentiation: 2,4-Diamino-5-CF₃ vs. 2,3-Diamino-5-CF₃ Pyridine Dictates Biological Target Engagement (FAK vs. PLA₂)

The 2,4-diamino-5-CF₃-pyridine regioisomer is the required core scaffold for generating potent FAK inhibitors, whereas the 2,3-diamino-5-CF₃ regioisomer (CAS 107867-51-6) is the established intermediate for phospholipase A₂ (PLA₂) inhibitors. Elaborated derivatives built on the 2,4-diamino-5-CF₃-pyridine core, such as PND-1186 (VS-4718), achieve an IC₅₀ of 1.5 nM against recombinant FAK in a cell-free TRF assay and ~100 nM in cellular assays measured by anti-phospho-Tyr397 FAK immunoblotting in breast carcinoma cells [1]. In contrast, derivatives built on the 2,3-diamino-5-CF₃ scaffold, such as IS-741, target PLA₂ with a fundamentally different pharmacological profile for anti-inflammatory and anti-pancreatitis indications [2]. This regioisomer-dependent target divergence is not merely a potency difference but represents a qualitative switch in the biological pathway engaged.

Kinase inhibition Focal adhesion kinase Phospholipase A₂ Regioisomer selectivity Target engagement

5-Position Substituent Requirement: CF₃ Is One of Only Four Permitted Groups for FAK Inhibitory Activity in the 2,4-Diaminopyridine Series

The FAK inhibitor patent CA2681015C explicitly defines R³ at the pyridine 5-position as being limited to trifluoromethyl, halo, nitro, or cyano [1]. Within this restricted set, CF₃ provides the highest combined lipophilicity and metabolic stability. All elaborated compounds in the patent's Table 1 bearing the 2,4-diamino-5-CF₃-pyridine core showed IC₅₀ values below 10 µM against FAK in the cell-free assay, except for two compounds (3 and 5) that exceeded 10 µM; the majority demonstrated greater than 50% inhibition of FAK in the cellular assay at 1 µM concentration [1]. This establishes that the 5-CF₃ group is not merely tolerated but is one of a very small set of electron-withdrawing substituents compatible with FAK inhibition. Replacing CF₃ with a larger or electron-donating group at the 5-position falls outside the patent-defined pharmacophore and is predicted to abolish FAK activity.

Structure-activity relationship FAK inhibitor pharmacophore 5-substituent requirements Kinase inhibitor design

Regioselective Synthetic Utility: The 2,4-Diamino Arrangement Enables Condition-Controlled Selective Coupling at Either Amine

The 2,4-diaminopyridine scaffold uniquely enables regioselective cross-coupling reactions where selectivity for coupling through either the 2-amino or the 4-amino group is controlled by a simple change in reaction conditions [1]. This regiochemical control has been demonstrated by researchers at Merck Sharp & Dohme for the efficient synthesis of two distinct regioisomeric products from a common 2,4-diaminopyridine intermediate. This synthetic versatility is not equally accessible with the 2,3-diamino or 3,4-diamino regioisomers, where steric and electronic differences between the amino groups are less pronounced or less controllable. The presence of the 5-CF₃ group further modulates the electronic environment of the pyridine ring (Hammett σₘ ≈ 0.43 for CF₃), influencing the relative reactivity of the 2- and 4-amino positions toward electrophilic coupling partners [2].

Regioselective coupling Cross-coupling Synthetic methodology Building block reactivity

CF₃ vs. H at the 5-Position: Impact on Lipophilicity and Metabolic Stability in the 2,4-Diaminopyridine Series

The CF₃ group at the 5-position of 2,4-diaminopyridine contributes an approximate increase of 0.88 in the Hansch π lipophilicity parameter and an increase of ~0.43 in the Hammett σₘ electron-withdrawing constant compared to the unsubstituted (R=H) parent compound (π_H = 0, σₘ_H = 0) [1]. These computed physicochemical changes translate into measurable property differences: the 5-CF₃ compound (exact mass 177.05138 Da, H-bond acceptors = 6, H-bond donors = 2, rotatable bonds = 0, TPSA = 64.9 Ų) maintains compliance with Lipinski's Rule of Five while the increased lipophilicity enhances passive membrane permeability . The metabolic stability advantage of CF₃ over non-fluorinated alkyl or halo substituents at the same position is a well-established class-level principle: the C–F bond strength (~485 kJ/mol vs. ~350 kJ/mol for C–H) confers resistance to oxidative metabolism at the substituted position, reducing CYP450-mediated clearance of elaborated drug candidates [2].

Lipophilicity Metabolic stability Trifluoromethyl effect Physicochemical properties

Clinical Validation: The 2,4-Diamino-5-CF₃-Pyridine Scaffold Underlies an Orally Bioavailable, Phase 1 FAK Inhibitor with In Vivo Antitumor Efficacy

PND-1186 (VS-4718), built directly on the 2,4-diamino-5-(trifluoromethyl)pyridine core, has advanced to Phase 1 clinical evaluation as an orally bioavailable FAK inhibitor [1]. Preclinically, PND-1186 demonstrated dose-proportional bioavailability, high plasma protein binding (97%), favorable microsome stability, and a lack of toxicity upon high-level oral administration in mice [2]. In orthotopic breast carcinoma mouse tumor models, PND-1186 blocked FAK Tyr-397 phosphorylation in vivo and exhibited significant antitumor efficacy [2]. VS-4718 has also been shown to stimulate CD8⁺ cytotoxic T cell proliferation—a property that distinguishes it from SRC inhibitor dasatinib and MEK inhibitor trametinib, which potently impair CD8⁺ T cell proliferation [3]. This immunological sparing effect suggests that the 2,4-diamino-5-CF₃-pyridine scaffold can yield inhibitors compatible with immunotherapy combinations. No comparable clinical-stage molecule has been reported using the 2,3-diamino-5-CF₃, 2,4-diamino-6-CF₃, or 3,4-diamino-5-CF₃ regioisomeric scaffolds for FAK inhibition.

Clinical candidate FAK inhibitor PND-1186 VS-4718 Antitumor efficacy

Optimal Procurement and Research Application Scenarios for 2,4-Diamino-5-(trifluoromethyl)pyridine (CAS 1227571-62-1)


FAK-Targeted Kinase Inhibitor Discovery and Lead Optimization Programs

This compound is the direct building block for generating FAK inhibitor libraries. As demonstrated by the PND-1186/VS-4718 clinical candidate, elaborated derivatives retain the intact 2,4-diamino-5-CF₃-pyridine core and achieve low nanomolar FAK inhibition (IC₅₀ = 1.5 nM) with oral bioavailability [1]. Procurement should prioritize this specific regioisomer over the 2,3-diamino-5-CF₃ analog, which leads to PLA₂ inhibition rather than FAK activity. The 5-CF₃ group is one of only four substituents permitted by the FAK pharmacophore patent, and among these it provides optimal lipophilicity for membrane permeability [2].

Synthesis of Clinical-Stage FAK Inhibitor PND-1186 (VS-4718) and Back-Up Series

For process chemistry groups scaling up PND-1186 or structurally related FAK inhibitors, 2,4-diamino-5-(trifluoromethyl)pyridine is the essential starting material. The regioselective coupling methodology developed at Merck enables condition-controlled functionalization of either the 2- or 4-amino group, providing synthetic flexibility without protecting group manipulation [3]. The compound's favorable physicochemical profile (MW 177.13, TPSA 64.9 Ų, zero rotatable bonds) ensures that elaborated drug candidates retain drug-like properties .

Mechanistic Studies of FAK-Dependent Tumor Cell Apoptosis and Immuno-Oncology Combinations

VS-4718, derived from this scaffold, uniquely promotes CD8⁺ cytotoxic T cell proliferation while inhibiting FAK—a profile that distinguishes it from SRC and MEK inhibitors which suppress T cell function [4]. Researchers investigating FAK inhibition in combination with immune checkpoint blockade should source the 2,4-diamino-5-CF₃-pyridine building block to access tool compounds and probe molecules that maintain this favorable immunomodulatory profile.

Trifluoromethylated Heterocycle Library Synthesis via Regioselective Derivatization

Beyond kinase inhibition, the 2,4-diamino-5-CF₃-pyridine scaffold serves as a versatile entry point for constructing diverse trifluoromethyl-containing heterocycles (imidazopyridines, triazolopyridines, pyridopyrimidines) through annulation reactions at the 2,3- or 3,4-positions. The electron-withdrawing CF₃ group activates the pyridine ring toward nucleophilic aromatic substitution while the two amino groups provide orthogonal handles for sequential functionalization [5]. This compound is therefore suitable for diversity-oriented synthesis and fragment-based drug discovery campaigns targeting novel chemical space.

Quote Request

Request a Quote for 2,4-Diamino-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.